Otobaphenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

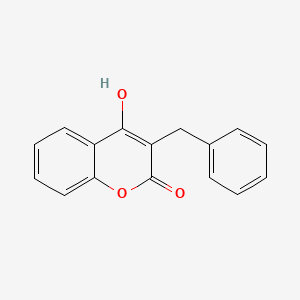

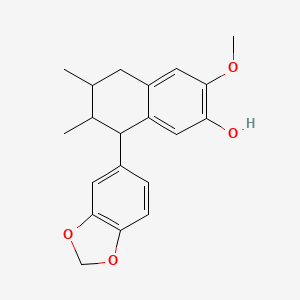

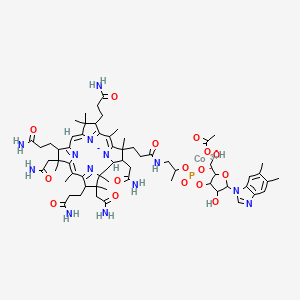

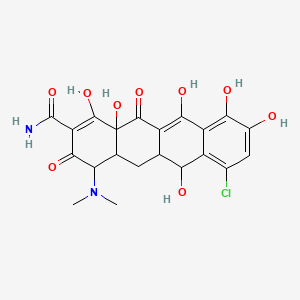

Otobaphenol is a small molecule with the CAS Number [10240-16-1] and a molecular weight of 326.4 . . The molecular formula of Otobaphenol is C20H22O4 . It is non-toxic and is usually found in powder form .

Synthesis Analysis

The constitution proposed for Otobaphenol, 6-hydroxy-7-methoxy-2β,3α-dimethyl-4β- (3,4-methylenedioxyphenyl)tetralin, is supported by a synthesis of the derived dehydro-otobaphenol ethyl ether .Molecular Structure Analysis

The molecular structure of Otobaphenol is consistent with its formula and weight . The structure was confirmed by H-NMR .Physical And Chemical Properties Analysis

Otobaphenol is a powder that is stable under normal temperatures and pressures . It should be stored at -20°C for up to 3 years, or at 4°C for up to 2 years . In solvent, it can be stored at -80°C for 6 months, or at -20°C for 1 month .Scientific Research Applications

Lignan Composition and Structure

Otobaphenol is identified as one of the lignans found in the hexane and dichloromethane extract from the leaves of Iryanthera Juruensis, a plant used medicinally in the Amazon rainforest. The structure of otobaphenol was elucidated using NMR spectroscopy and mass spectrometry (Bascope & Sterner, 2006).

Absolute Configuration and Derivatives

The absolute configuration of otobaphenol and its derivatives has been determined through optical rotatory dispersion measurements. This research provided insights into the structural properties of otobaphenol and its relationship with other lignans (Klyne, Stevenson, & Swan, 1966).

Effects on Mitochondria

Otobaphenol has shown potential in delaying the mitochondrial permeability transition induced by tert-butyl hydroperoxide or Ca(2+). At certain concentrations, it inhibits lipoperoxidation in rat liver mitochondria, indicating its antioxidant properties and potential for cellular protection (Lemeshko, López, Solano, & Torres, 2003).

Synthesis and Minor Constituents

Research on the isolation of minor constituents from Myristica otoba supported the proposed constitution of otobaphenol. This work included the synthesis of the derived dehydro-otobaphenol ethyl ether, contributing to a deeper understanding of its chemical properties (Kohen, Maclean, & Stevenson, 1966).

Isolation from Plant Extracts

Otobaphenol has been isolated from the hexane extract of the seeds of Staudtia kamerunensis. This research contributes to the understanding of the natural occurrence of otobaphenol in various plant species (Yankep, Emakam, Kapnang, Bodo, & Fomum, 1999).

PTP1B Inhibition

Otobaphenol has been identified as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), suggesting its potential in treating type 2 diabetes and obesity. Its inhibitory effect on PTP1B could make it a candidate for enhancing intracellular insulin signaling (Yang et al., 2006).

Safety and Hazards

properties

CAS RN |

10240-16-1 |

|---|---|

Product Name |

Otobaphenol |

Molecular Formula |

C20H22O4 |

Molecular Weight |

326.392 |

IUPAC Name |

8-(1,3-benzodioxol-5-yl)-3-methoxy-6,7-dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol |

InChI |

InChI=1S/C20H22O4/c1-11-6-14-8-18(22-3)16(21)9-15(14)20(12(11)2)13-4-5-17-19(7-13)24-10-23-17/h4-5,7-9,11-12,20-21H,6,10H2,1-3H3 |

InChI Key |

TVALHGLZOXCNTD-JGRMJRGVSA-N |

SMILES |

CC1CC2=CC(=C(C=C2C(C1C)C3=CC4=C(C=C3)OCO4)O)OC |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Acetamide, N-[3beta-(dimethylamino)-5alpha-pregnan-20alpha-yl]-](/img/structure/B577060.png)

![PROPIONIC ACID SODIUM SALT, [2-14C]](/img/no-structure.png)